molecular formula C12H15ClN2O B2447850 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1172697-26-5

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2447850
CAS RN: 1172697-26-5
M. Wt: 238.72
InChI Key: FRRZQGWTGBBMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazoles are a class of organic compounds that contain an imidazole ring. This is a five-membered ring with two non-adjacent nitrogen atoms. They are key components in various biological molecules and have a wide range of applications .


Synthesis Analysis

Imidazoles can be synthesized through several methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered ring with two non-adjacent nitrogen atoms. The remaining three positions are occupied by carbon atoms .


Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, or as a base in elimination reactions .


Physical And Chemical Properties Analysis

Imidazoles are typically colorless, although their exact physical properties can vary depending on the specific compound. They are weakly basic and can form salts with acids .

Scientific Research Applications

Synthesis of New Imidazole-based Monomer and Copolymerization Studies

Imidazole-based monomers, such as 2-allyloxymethyl-1-methylimidazole (AOMMI), have been synthesized using 1-methylimidazole. These monomers have been used in copolymerization studies with methyl methacrylate (MMA) to create copolymers . The copolymers were synthesized using different proportions of commercial MMA and AOMMI monomers .

Use in Photopolymerization

Photopolymerization is a technique used in the synthesis of copolymers. In this method, the polymerization is carried out in a solvent-free medium, and benzophenone is used as the initiator .

Structural Characterization of Copolymers

The structural characterization of the obtained copolymers is done using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and elemental analysis .

Analysis of Molecular Weights and Thermal Behavior

The molecular weights and the thermal behavior of the synthesized copolymers are analyzed with gel permeation chromatography (GPC) and thermogravimetry (TG) techniques, respectively .

Use in the Synthesis of Functional Molecules

Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted in recent advances .

Use in the Synthesis of Imidazole-Based Molecules

The synthesis of 2,4,5-trisubstituted imidazoles and 1,2,4,5-tetrasubstituted imidazoles via a multi-compound condensation was accelerated by using assisted ultrasonication and antimony(III) chloride with the support of silica gel (SiO2-OSbCl2) as a Lewis acid catalyst, under a solvent-free condition .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives are used in medicine for their antifungal properties .

Safety and Hazards

Like all chemicals, imidazoles should be handled with care. They can be harmful if swallowed or if they come into contact with the skin .

Future Directions

Research into imidazoles is ongoing, with scientists continually developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

2-(methoxymethyl)-1-prop-2-enylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h3-7H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRZQGWTGBBMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

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